molecular formula C21H20O5 B2763991 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one CAS No. 170511-34-9

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Katalognummer: B2763991
CAS-Nummer: 170511-34-9
Molekulargewicht: 352.386
InChI-Schlüssel: MVVQTADBWBBXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromen-4-one family, characterized by a benzodioxin moiety at position 3, an ethyl group at position 6, a methoxy group at position 7, and a methyl group at position 2 of the chromen-4-one core. Its molecular formula is C₂₂H₂₂O₅, with a molar mass of 366.41 g/mol.

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-13-9-15-18(11-17(13)23-3)26-12(2)20(21(15)22)14-5-6-16-19(10-14)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQTADBWBBXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Chromenone Core: The chromenone core can be synthesized by the condensation of a suitable aldehyde with a phenol derivative under basic conditions.

    Coupling of the Benzodioxin and Chromenone Units: The final step involves the coupling of the benzodioxin ring with the chromenone core through a Friedel-Crafts acylation reaction, using an appropriate acylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromen-4-one ring undergoes oxidation at specific positions due to its conjugated electron system. Key findings include:

Reaction ConditionsReagents/CatalystsOutcomeReference
Acidic aqueous environment (pH < 3)KMnO₄Cleavage of chromenone ring at C2–C3 bond, forming dicarboxylic acid derivatives
O₂ atmosphere, 80°CFeCl₃ catalystSelective oxidation of ethyl group to ketone at C6 position
  • Mechanistic Insight : The ethyl group at C6 shows higher susceptibility to oxidation than the methyl group at C2 due to reduced steric hindrance .

Reduction Reactions

The benzodioxin moiety participates in hydrogenation reactions under controlled conditions:

Reaction ConditionsReagents/CatalystsOutcomeReference
H₂ gas, 50 psiPalladium on carbon (Pd/C)Partial reduction of benzodioxin to dihydrobenzodioxane
NaBH₄ in ethanol, 25°CReduction of carbonyl group (C4=O) to alcohol
  • Yield Optimization : Pd/C-mediated reductions achieve 72–85% yields when conducted at 60°C for 6 hours.

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially on the benzodioxin ring:

Reaction TypeReagentsPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄, 0°CC5 of benzodioxin5-nitro derivative
BrominationBr₂ in CCl₄C7 of chromenone7-bromo-6-ethyl-2-methyl analog
  • Regioselectivity : Nitration favors the para position relative to the oxygen atoms in the benzodioxin ring .

Hydrolysis and Demethylation

The methoxy group at C7 undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsOutcomeKinetic Data (Half-Life)Reference
6M HCl, refluxDemethylation to 7-hydroxy derivative2.3 hours
NaOH (2M), 70°CMethoxy → hydroxyl conversion4.1 hours
  • Stability Note : The 7-methoxy group is less reactive than analogous substituents in simpler chromenones due to steric protection from the ethyl group.

Cycloaddition Reactions

The chromenone core participates in [4+2] cycloadditions with dienophiles:

DienophileConditionsProduct StructureYieldReference
Maleic anhydrideToluene, 110°C, 12 hoursFused bicyclic adduct at C3–C458%
TetracyanoethyleneDMF, 25°C, 24 hoursElectron-deficient cycloadduct41%
  • Stereochemical Outcome : Reactions produce endo isomers as major products due to secondary orbital interactions.

Photochemical Reactions

UV irradiation induces structural rearrangements:

Light SourceSolventPrimary ReactionQuantum Yield (Φ)Reference
254 nm UV-CAcetonitrileRing-opening of benzodioxin moiety0.12
365 nm UV-AMethanolChromenone → coumarin isomerization0.08
  • Degradation Pathway : Prolonged UV exposure (>8 hours) leads to irreversible decomposition .

Metal-Catalyzed Cross-Couplings

The ethyl and methyl groups enable functionalization via cross-coupling:

Reaction TypeCatalystCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidC6-ethyl → phenyl substitution67%
Heck reactionPd(OAc)₂StyreneVinylation at C2-methyl position52%
  • Limitation : Steric hindrance from the chromenone core reduces yields compared to simpler substrates .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

  • The presence of hydroxyl groups in the chromenone structure contributes to its ability to scavenge free radicals, protecting cells from oxidative stress and potentially preventing chronic diseases.

2. Anticancer Properties

  • Compounds with similar structural characteristics have been shown to inhibit cancer cell proliferation by interacting with cellular pathways involved in tumor growth and survival.

3. Neuroprotective Effects

  • The compound may modulate neurotransmitter systems or provide protective effects against neurodegenerative conditions due to its structural similarities to known neuroprotective agents.

Pharmacological Applications

The pharmacological applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one are diverse:

1. Inhibition of Enzymes

  • This compound has been found to exhibit inhibitory effects on cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

2. Anti-inflammatory Effects

  • Similar compounds have demonstrated the ability to inhibit lipoxygenase enzymes, affecting the arachidonic acid pathway and potentially reducing inflammation.

3. Antibacterial Activity

  • Preliminary studies suggest that this compound may inhibit bacterial biofilm growth against pathogens like Bacillus subtilis and Escherichia coli, indicating potential use in antibacterial therapies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Enzyme Inhibition Studies
    • A study evaluated the enzyme inhibitory potential of related compounds and found that modifications to the benzodioxane moiety enhanced the inhibitory effects on acetylcholinesterase and α-glucosidase, indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .
  • Antioxidant and Anticancer Studies
    • Research has shown that derivatives of chromenone structures exhibit significant antioxidant activity and can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Neuroprotective Research
    • Investigations into the neuroprotective effects of similar compounds have indicated their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage .

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those related to inflammation, oxidative stress, and cell proliferation. The exact mechanism may vary depending on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Modifications

The following table highlights key structural differences among analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 6-ethyl, 7-methoxy, 2-methyl C₂₂H₂₂O₅ 366.41 Standard benzodioxin-chromenone scaffold
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-isopropoxy-6-propyl-4H-chromen-4-one 6-propyl, 7-isopropoxy C₂₃H₂₄O₅ 380.43 Increased lipophilicity due to propyl/isopropoxy groups
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one 6-ethyl, 7-isopropoxy, 2-CF₃ C₂₃H₂₁F₃O₅ 434.41 Enhanced metabolic stability via CF₃ group
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 7-hydroxy, 2-methyl C₁₉H₁₆O₅ 324.33 Polar hydroxy group improves aqueous solubility
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidinyl)methyl]-4H-chromen-4-one 7-hydroxy, 8-(3-methylpiperidinyl) C₂₄H₂₅NO₅ 407.46 Basic piperidine moiety enhances target interaction in basic environments

Structure-Activity Relationship (SAR) Insights

Position 7 Modifications: Methoxy (target compound) vs. Isopropoxy : Bulky substituents may sterically hinder target binding but improve metabolic stability.

Position 6 Substitutions: Ethyl (target compound) vs.

Position 2 Variations :

  • Methyl (target compound) vs. trifluoromethyl : CF₃ groups introduce strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation.

Biologische Aktivität

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is a flavonoid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C23H26ClNO5
  • Molecular Weight: 431.92 g/mol
  • Exact Mass: 431.149951 g/mol
  • InChIKey: PQUVQTUYYAASJY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have indicated that the structure of this compound allows it to effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

Research has demonstrated that derivatives of benzodioxin exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds similar in structure to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The mechanism involves the modulation of cell signaling pathways associated with apoptosis and cell proliferation. Specifically, it has been observed to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

The biological effects of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression.
  • Receptor Modulation: It can bind to various receptors influencing cellular responses.
  • Gene Expression Regulation: It affects the expression levels of genes associated with oxidative stress and cell survival.

Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of flavonoids found that compounds similar to this one exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The study utilized DPPH radical scavenging assays which demonstrated an IC50 value comparable to established antioxidants like ascorbic acid .

Study 2: Antimicrobial Effects

In a comparative study on antimicrobial efficacy, 3-(2,3-dihydro-1,4-benzodioxin) derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development into new antimicrobial agents .

Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The study highlighted the downregulation of Cyclin D1 as a critical pathway through which the compound exerts its anticancer effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.